molecular formula C15H11NO5 B1676879 4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo- CAS No. 63768-47-8

4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-

Cat. No. B1676879
CAS RN: 63768-47-8
M. Wt: 285.25 g/mol
InChI Key: KKCFYNQIBLXNSC-UHFFFAOYSA-N
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Description

The compound “4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-” is a fascinating compound with diverse applications in scientific research. It’s a structural motif occurring in a number of natural products with a wide range of important biological activities .


Synthesis Analysis

A series of pyrano[3,2-c]quinoline based structural analogues was synthesized using one-pot multicomponent condensation . The synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2 (1H)-one and propargylic alcohols has been described .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the conditions. For example, two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1H)-one and propargylic alcohols have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as PubChem .

Scientific Research Applications

Application 1: Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones

  • Summary of the Application : This research focuses on the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These compounds have a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .
  • Methods of Application : The synthesis involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1 H )-one and propargylic alcohols . Depending on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6- endo -dig cyclization sequence to form pyrano [3,2- c ]quinolones or a Friedel–Crafts-type alkylation and 5- exo -dig ring closure sequence to afford furo [3,2- c ]quinolones .
  • Results or Outcomes : The reactions resulted in moderate-to-high yields of the desired products . The pyrano [3,2- c ]quinolones products could be further transformed to tetracyclic 4,9-dihydro-5 H -cyclopenta [ lmn ]phenanthridin-5-one derivatives .

Application 2: Synthesis of Heteroannulated Pyrano[3,2-c]quinolones

  • Summary of the Application : This research focuses on the synthesis of heteroannulated pyrano[3,2-c]quinolones starting from the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .
  • Methods of Application : The synthesis involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile . Several conditions were carried out, and the corresponding product yields were illustrated .
  • Results or Outcomes : The neutral and non-polar condition was found to be the best procedure for product formation . The structure of products was elucidated by NMR, IR, mass spectra, and elemental analysis .

properties

IUPAC Name

7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-6-3-4-8-12(7(6)2)16-14(18)11-9(17)5-10(15(19)20)21-13(8)11/h3-5H,1-2H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCFYNQIBLXNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)O)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213214
Record name MY 1250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-

CAS RN

63768-47-8
Record name MY 1250
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063768478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MY 1250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-
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4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-
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4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-
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4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-
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4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-
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4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-

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